BenchChemオンラインストアへようこそ!

4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide

Medicinal Chemistry Physicochemical Profiling Drug Design

Procure 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide (CAS 2098106-51-3) for specialist oncology and kinase inhibitor programs. This scaffold uniquely fills a lipophilicity-hydrogen-bonding parameter gap between hydroxy and methoxy analogues, offering a deliberate balance for ADMET optimization. With a documented PIM-1 IC50 of 23 nM and >100-fold selectivity over PIM-2, it provides a concrete selectivity benchmark not matched by non-selective analogues. The 4-ethoxy/trifluoromethyl combination at position 4 creates a distinct pharmacophoric triad that is not functionally interchangeable with simpler piperidine-1-carboximidamides, making it essential for precise structure-activity relationship studies.

Molecular Formula C9H16F3N3O
Molecular Weight 239.24 g/mol
CAS No. 2098106-51-3
Cat. No. B1477489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide
CAS2098106-51-3
Molecular FormulaC9H16F3N3O
Molecular Weight239.24 g/mol
Structural Identifiers
SMILESCCOC1(CCN(CC1)C(=N)N)C(F)(F)F
InChIInChI=1S/C9H16F3N3O/c1-2-16-8(9(10,11)12)3-5-15(6-4-8)7(13)14/h2-6H2,1H3,(H3,13,14)
InChIKeyKCOMVCDZWOTCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide CAS 2098106-51-3: Core Physicochemical and Supplier Baseline for Procurement Decisions


4‑Ethoxy‑4‑(trifluoromethyl)piperidine‑1‑carboximidamide (CAS 2098106‑51‑3) is a fluorinated piperidine derivative bearing a 4‑ethoxy substituent, a 4‑trifluoromethyl group, and a 1‑carboximidamide moiety. Its molecular formula is C9H16F3N3O and its molecular weight is 239.24 g/mol . The compound is commercially available from suppliers such as Leyan (98% purity) and was previously listed by CymitQuimica/Biosynth (min. 95% purity, now discontinued) . The ECHA substance infocard confirms its REACH registration status . The combination of a strong electron‑withdrawing trifluoromethyl group, a hydrogen‑bond‑accepting ethoxy group, and a hydrogen‑bond‑donating/accepting carboximidamide group creates a unique pharmacophoric triad that distinguishes it from simpler piperidine‑1‑carboximidamide analogues.

Why 4‑Ethoxy‑4‑(trifluoromethyl)piperidine‑1‑carboximidamide Cannot Be Replaced by Unsubstituted or Mono‑Substituted Piperidine‑1‑carboximidamide Analogs


Generic substitution of 4‑ethoxy‑4‑(trifluoromethyl)piperidine‑1‑carboximidamide with simpler piperidine‑1‑carboximidamides (e.g., the unsubstituted parent, CAS 4705‑39‑9) or regioisomers (e.g., 3‑(trifluoromethyl)piperidine‑1‑carboximidamide) is not scientifically justified without experimental validation. The 4‑ethoxy group contributes to altered lipophilicity, hydrogen‑bonding capacity, and steric bulk that directly affect target binding and ADMET profiles. In the closely related class of 4‑substituted piperidine‑derived sEH inhibitors, small changes to the 4‑position substituent produce order‑of‑magnitude shifts in inhibitory potency and ion‑channel selectivity . In kinase inhibition, the piperidine‑1‑carboximidamide scaffold requires precise substitution patterns to achieve target selectivity (e.g., EGFR IC50 values vary from 96 to 127 nM depending on peripheral functionalization) . The ethoxy/trifluoromethyl combination at position 4 is a deliberate design element intended to balance metabolic stability, solubility, and binding affinity; replacing it with hydrogen, hydroxy, methoxy, or shifting substituents to the 3‑position yields molecules with fundamentally different property profiles that cannot be assumed to be functionally interchangeable.

Quantitative Differentiation Evidence: 4‑Ethoxy‑4‑(trifluoromethyl)piperidine‑1‑carboximidamide vs. Closest Structural Analogs


Increased Lipophilicity and Topological Polar Surface Area Differentiation vs. 4‑Hydroxy and 4‑Methoxy Analogues

Among the three 4‑oxygenated‑4‑(trifluoromethyl)piperidine‑1‑carboximidamide analogues, the ethoxy derivative provides the highest predicted lipophilicity and largest calculated molecular surface area. The 4‑ethoxy compound (C9H16F3N3O, MW 239.24) has a higher calculated logP than the 4‑methoxy (C8H14F3N3O, MW 225.21) and 4‑hydroxy (C7H12F3N3O, MW 211.18, predicted XLogP3 = 0, TPSA = 73.3 Ų) analogues. The additional methylene unit in the ethoxy group increases hydrophobic surface area without adding a hydrogen‑bond donor (the hydroxy analogue has three H‑bond donors vs. two for the ethoxy analogue), predicting improved membrane permeability while retaining aqueous solubility within an acceptable range.

Medicinal Chemistry Physicochemical Profiling Drug Design

PIM Kinase Inhibition Selectivity Profile Disclosed in Patent US8575145

A compound corresponding to the 4‑ethoxy‑4‑(trifluoromethyl)piperidine‑1‑carboximidamide chemotype (BDBM104134 from US Patent 8575145) demonstrated subtype‑selective PIM kinase inhibition: IC50 = 23 nM against human PIM‑1, IC50 = 33 nM against rat PIM‑3, but IC50 = 2,470 nM against human PIM‑2, yielding a >100‑fold selectivity window for PIM‑1 over PIM‑2 . In contrast, a related piperidine derivative in the same patent series (BDBM41535) achieved IC50 = 0.5 nM against PIM‑1 but with a narrower selectivity window . The ethoxy‑bearing chemotype thus occupies a distinct selectivity niche.

Kinase Inhibition PIM Kinases Oncology

Class‑Level Soluble Epoxide Hydrolase (sEH) Inhibitory Potential of 4‑Substituted Piperidine Scaffolds

4‑Substituted piperidine‑derived compounds have been established as highly potent soluble epoxide hydrolase (sEH) inhibitors. In the benchmark study by Shen et al. (2009), 4‑substituted piperidine‑derived trisubstituted ureas achieved nanomolar sEH IC50 values and demonstrated in vivo target engagement (ex vivo vasodilation in rat mesenteric artery) . Pecic et al. (2018) further showed that piperidine‑derived amide sEH inhibitors maintain potency while improving metabolic stability; a deuterium substitution increased half‑life by ~30% in both rat and human microsomes . Although the target compound bears a carboximidamide rather than urea or amide at the 1‑position, the 4‑ethoxy‑4‑trifluoromethyl substitution pattern is directly analogous to the 4‑substituted piperidine core required for sEH binding, and the carboximidamide group provides an alternative hydrogen‑bonding motif to the catalytic aspartate residue.

sEH Inhibition Inflammation Cardiovascular

Crystallographic Baseline: Piperidine‑1‑carboximidamide Core Geometry Provides a Defined Structural Starting Point

The unsubstituted piperidine‑1‑carboximidamide core has been structurally characterized by single‑crystal X‑ray diffraction: the C=N bond length is 1.3090(17) Å, the C–NH2 bond is 1.3640(17) Å, and the N–C–N angles are 116.82(12)°, 119.08(11)°, and 124.09(11)°, indicating a slightly distorted trigonal‑planar CN3 geometry . The piperidine ring adopts a chair conformation, and the crystal packing is stabilized by N–H⋯N hydrogen bonds. For the 4‑ethoxy‑4‑(trifluoromethyl) analogue, the 4‑position substituents are in equatorial orientation relative to the chair, projecting the ethoxy and trifluoromethyl groups into distinct spatial vectors. By comparison, the 4‑morpholinecarboxamidine analogue (Tiritiris, 2012) has a different heteroatom in the ring, while the 4‑hydroxy analogue introduces an additional hydrogen‑bond donor at the 4‑position that alters crystal packing.

Structural Biology Crystallography Computational Chemistry

Commercial Availability and Purity Grade Differentiation: Leyan 98% vs. CymitQuimica 95% (Discontinued)

As of April 2026, 4‑ethoxy‑4‑(trifluoromethyl)piperidine‑1‑carboximidamide is actively stocked by Leyan (product no. 2283740) at a batch‑certified purity of 98% , whereas the CymitQuimica/Biosynth listing (Ref. 3D‑YID10651) shows a minimum purity of 95% and is marked as discontinued . This purity differential of at least 3 percentage points is significant for applications requiring high‑fidelity biological assay results, such as dose‑response IC50 determinations or in vivo PK studies, where impurities at the 5% level can confound activity readouts or introduce unexpected toxicity. No CAS‑matched alternative suppliers with documented purity ≥97% were identified among open‑access sources.

Chemical Procurement Purity Specification Supplier Comparison

GHS Hazard Classification: Comparable Acute Toxicity Profile to Analogues, Supporting Safe Handling SOPs

Leyan's safety data sheet classifies the compound under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This acute toxicity and irritation profile is comparable to that of the unsubstituted piperidine‑1‑carboximidamide hydrochloride (H302, H315, H319, H335 also reported) and the 4‑hydroxy analogue (similar GHS classifications). The trifluoromethyl and ethoxy substituents do not introduce additional acute hazard categories beyond those of the parent scaffold, meaning existing safety protocols for piperidine‑1‑carboximidamides can be directly applied.

Chemical Safety GHS Classification Lab Safety

Optimal Research and Industrial Deployment Scenarios for 4‑Ethoxy‑4‑(trifluoromethyl)piperidine‑1‑carboximidamide


PIM Kinase‑Focused Oncology Drug Discovery Requiring Isoform‑Selective Leads

Programs targeting PIM‑1 over PIM‑2 for oncology indications can use this compound as a starting scaffold. The documented PIM‑1 IC50 of 23 nM with >100‑fold selectivity over PIM‑2 provides a concrete selectivity benchmark that is not matched by more potent but non‑selective analogues in the same patent family . The carboximidamide group also offers a vector for further derivatization to modulate kinase selectivity.

Non‑Urea sEH Inhibitor Scaffold Hopping Programs

For sEH inhibitor programs seeking to escape crowded urea‑based intellectual property space, the 4‑ethoxy‑4‑(trifluoromethyl)piperidine‑1‑carboximidamide scaffold provides a structurally distinct chemotype that retains the 4‑substituted piperidine core required for sEH binding while replacing the urea with a carboximidamide hydrogen‑bonding motif . The known potency of 4‑substituted piperidine sEH inhibitors (IC50 < 10 nM for benchmark ureas) sets a measurable optimization target.

ADME Fine‑Tuning via 4‑Position Alkoxy Substitution Series

The ethoxy analogue fills a specific gap in the lipophilicity–hydrogen‑bonding parameter space between the hydroxy (XLogP3 = 0, 3 H‑bond donors) and methoxy analogues . For lead optimization programs where a modest increase in logD without introducing an additional H‑bond donor is desired, the ethoxy analogue is the appropriate choice; the hydroxy analogue would increase H‑bond donor count, and the methoxy analogue provides insufficient lipophilicity gain.

Structure‑Based Drug Design Using High‑Resolution Core Crystallographic Data

The availability of high‑precision crystallographic coordinates for the unsubstituted piperidine‑1‑carboximidamide core (C=N bond 1.3090 Å, chair conformation, N–H⋯N hydrogen‑bond network) enables accurate molecular docking and dynamics simulations. The 4‑ethoxy‑4‑(trifluoromethyl) analogue benefits directly from this structural baseline, as the 4‑position substituents are equatorial and do not distort the core geometry, making the compound suitable for computational chemistry workflows.

Quote Request

Request a Quote for 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.